![molecular formula C14H17N5O B2819330 6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201738-49-8](/img/structure/B2819330.png)
6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized as a potential anticonvulsant . In studies, it demonstrated significant anticonvulsant activity, decreasing the lethality, the number and the severity of seizures, and increasing their latent period .
Antimicrobial Activity
The compound has shown antimicrobial activity . However, the specific microbes it is effective against and the extent of its effectiveness are not detailed in the available resources.
Anticancer Evaluation
There is mention of the compound in relation to anticancer evaluation , although the specifics of its potential anticancer activity are not detailed in the available resources.
Deep-Sea Bioactivity Evaluation
The compound has been isolated from a deep-sea actinomycete, Serinicoccus profundi sp. nov . It has been evaluated for its bioactivity, although the specifics of its bioactivity are not detailed in the available resources.
Neurotoxicity Evaluation
The compound has been evaluated for neurotoxicity . The specifics of its neurotoxicity are not detailed in the available resources.
Synthesis of New Potential Anticonvulsants
The compound has been used in the synthesis of new potential anticonvulsants . The specifics of these new potential anticonvulsants are not detailed in the available resources.
Future Directions
The future directions for the study of “6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
properties
IUPAC Name |
6-methyl-2-[[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-3-4-13(20)19(17-10)9-12-7-18(8-12)14-11(2)15-5-6-16-14/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDDRJKLYKTEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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